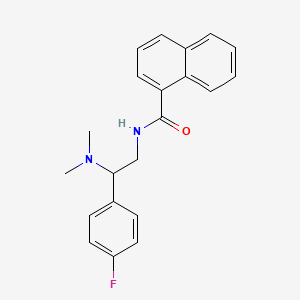

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-1-naphthamide" is a derivative of 1,8-naphthalimide, which is a compound known for its solvatochromic and fluorescent properties. These properties make it particularly useful in the field of chemical sensing and as a photoinitiator in polymerization processes. The presence of a dimethylamino group and a fluorophenyl group in the molecule suggests potential reactivity and interaction with various biological and chemical systems .

Synthesis Analysis

The synthesis of naphthalimide derivatives, such as the ones related to "this compound," involves the introduction of different substituents into the naphthalimide skeleton. These modifications can significantly alter the compound's reactivity and photophysical properties. For instance, the introduction of secondary and tertiary amine substituents has been shown to enable the compound to act as a photoinitiator under LED irradiation, which is a key aspect in the field of photopolymerization .

Molecular Structure Analysis

The molecular structure of naphthalimide derivatives is characterized by the presence of a naphthalene core with an imide functional group. The addition of a dimethylamino group and a fluorophenyl group can influence the electronic distribution within the molecule, which in turn affects its photophysical behavior. The structure is designed to facilitate interactions with other molecules, such as proteins, and to respond to external stimuli like light or the presence of metal cations .

Chemical Reactions Analysis

Naphthalimide derivatives exhibit a range of chemical reactivities depending on their substituents. For example, the electrophilic fluorination of related compounds such as N,N-dimethylaniline and N,N-dimethylnaphthalen-1-amine has been studied, showing that these compounds can react with N–F reagents under various conditions. The reactions often result in complex mixtures, but selective fluorination can be achieved in some cases, indicating the potential for controlled chemical modifications of the naphthalimide core .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalimide derivatives are closely linked to their molecular structure. The solvatochromic behavior of these compounds, as seen in 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), is a result of their sensitivity to the polarity of the environment, which is a valuable trait for sensing applications. The photoinitiating ability of certain derivatives under LED light highlights their potential in initiating polymerization reactions, which is a significant property for materials science and engineering applications . The interaction with metal cations, as demonstrated by the copolymer of 4-N,N-dimethylaminoethylene-N-allyl-1,8-naphthalimide with methylmethacrylate, further showcases the versatility of these compounds in detecting and responding to chemical changes in their environment .

Scientific Research Applications

Alzheimer's Disease Diagnosis : A derivative of this compound, specifically 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), has been used in positron emission tomography (PET) for localizing neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This technique facilitates diagnostic assessment and assists in monitoring response to treatments (Shoghi-Jadid et al., 2002).

Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which include a similar structure, showed potent cytotoxicity against murine leukemia and lung carcinoma. This indicates a potential application in cancer treatment (Deady et al., 2005).

Organic Light-Emitting Diode (OLED) Applications : Certain derivatives have been explored for use in standard-red OLEDs. These fluorophores, with structural modifications, showed promising results for OLED applications, indicating their potential in electronics and display technologies (Luo et al., 2015).

Asymmetric Synthesis Research : Organopalladium complexes containing derivatives of this compound have been used in asymmetric synthesis, particularly in hydrophosphination reactions. This research contributes to the field of stereochemistry and the development of chiral compounds (Huang et al., 2010).

Fluorophore Development for Protein Studies : An amino acid analogue based on this compound's structure has been developed for studying protein-protein interactions. Its fluorescent properties change in different solvent environments, making it a useful tool in biochemical research (Loving & Imperiali, 2008).

Zinc Ion Imaging : A 2-(N,N-Dimethylamino)naphthalene-based probe, structurally related to the compound , was developed for selective fluorescence imaging of zinc ions in cells, demonstrating its potential in biological imaging and analysis (Lee et al., 2015).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O/c1-24(2)20(16-10-12-17(22)13-11-16)14-23-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20H,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKJLSGASWZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)

![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)

![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)

![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)

![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)